

An In-depth Technical Guide to 4-Methylpicolinaldehyde: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Methylpyridine-2-carbaldehyde*

Cat. No.: *B1311750*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylpicolinaldehyde, a substituted pyridine derivative, is a versatile building block in organic synthesis and medicinal chemistry. Its unique chemical structure, featuring a pyridine ring functionalized with both a methyl and an aldehyde group, offers a reactive scaffold for the construction of more complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known biological significance of 4-Methylpicolinaldehyde and its derivatives, with a focus on its potential applications in drug discovery and development.

Chemical Structure and Identification

4-Methylpicolinaldehyde, also known as 4-methyl-2-pyridinecarboxaldehyde, possesses a pyridine ring with a methyl group at the 4-position and an aldehyde group at the 2-position.

Caption: Chemical structure of 4-Methylpicolinaldehyde.

Table 1: Chemical Identification of 4-Methylpicolinaldehyde

Identifier	Value
IUPAC Name	4-Methylpyridine-2-carbaldehyde
Synonyms	2-Formyl-4-methylpyridine, 4-Methylpicolinaldehyde, 4-Methyl-2-pyridinecarboxaldehyde
CAS Number	53547-60-7 [1]
Molecular Formula	C ₇ H ₇ NO [1]
Molecular Weight	121.14 g/mol [1]
InChI	InChI=1S/C7H7NO/c1-6-2-3-8-7(4-6)5-9/h2-5H,1H3 [2]
SMILES	Cc1ccnc(c1)C=O [2]

Physicochemical Properties

4-Methylpicolinaldehyde is a liquid at room temperature with a boiling point that allows for purification by distillation under reduced pressure. Its density is slightly higher than that of water.

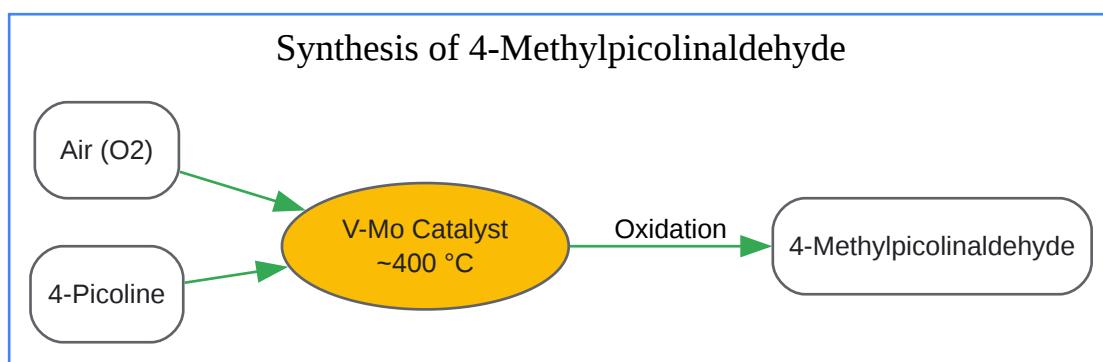
Table 2: Physicochemical Properties of 4-Methylpicolinaldehyde

Property	Value	Reference
Physical State	Liquid	[2]
Boiling Point	82-85 °C at 11 mmHg	[1]
Density	1.082 g/mL at 25 °C	[1]
Refractive Index (n ₂₀ /D)	1.531	[2]

Synthesis

The primary synthetic route to 4-Methylpicolinaldehyde involves the oxidation of its corresponding precursor, 4-picoline (also known as γ -picoline).

Experimental Protocol: Oxidation of 4-Picoline


A common method for the synthesis of pyridine aldehydes is the gas-phase oxidation of the corresponding picoline over a suitable catalyst.[3]

Materials:

- 4-Picoline
- Air or Oxygen
- Vanadium-molybdenum catalyst

Procedure:

- A mixed gas of 4-picoline and air is prepared.
- The gas mixture is passed through a reactor containing a vanadium-molybdenum catalyst layer.
- The reactor is heated to approximately 400 °C to facilitate the oxidation reaction.[3]
- The product stream is cooled to condense the 4-Methylpicolinaldehyde.
- The crude product is then purified, typically by vacuum distillation.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for 4-Methylpicolinaldehyde.

Spectroscopic Data

The structural elucidation of 4-Methylpicolinaldehyde is confirmed through various spectroscopic techniques.

Table 3: Predicted ^1H NMR Spectral Data of 4-Methylpicolinaldehyde (in CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.0	s	1H	Aldehyde proton (-CHO)
~8.6	d	1H	Pyridine H-6
~7.5	s	1H	Pyridine H-3
~7.3	d	1H	Pyridine H-5
~2.5	s	3H	Methyl protons (- CH_3)

Table 4: Predicted ^{13}C NMR Spectral Data of 4-Methylpicolinaldehyde (in CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~193	Aldehyde carbon (C=O)
~153	Pyridine C-2
~150	Pyridine C-6
~148	Pyridine C-4
~125	Pyridine C-5
~122	Pyridine C-3
~21	Methyl carbon (- CH_3)

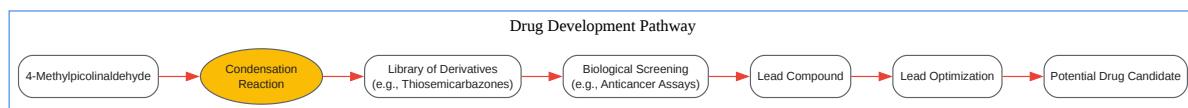
Table 5: Key IR Absorption Bands of 4-Methylpicolinaldehyde

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2920	Medium	Aliphatic C-H stretch (methyl)
~2820, ~2720	Medium	Aldehyde C-H stretch (Fermi doublet)
~1700	Strong	Aldehyde C=O stretch
~1600, ~1470	Medium-Strong	Pyridine ring C=C and C=N stretching

Table 6: Predicted Mass Spectrometry Fragmentation of 4-Methylpicolinaldehyde

m/z	Interpretation
121	Molecular ion [M] ⁺
120	[M-H] ⁺ (loss of aldehydic proton)
92	[M-CHO] ⁺ (loss of formyl radical)
65	Fragmentation of the pyridine ring

Biological Activity and Drug Development Potential


While 4-Methylpicolinaldehyde itself is primarily a synthetic intermediate, its derivatives have shown significant promise in medicinal chemistry, particularly as anticancer agents. The pyridine-2-carboxaldehyde scaffold is a key component in a class of compounds known as thiosemicarbazones, which have been extensively studied for their biological activities.

Derivatives of pyridine-2-carboxaldehyde have been shown to act as inhibitors of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair.^{[4][5]} This inhibition leads to the depletion of deoxynucleoside triphosphate pools, ultimately causing cell cycle arrest and apoptosis in cancer cells.

For example, 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone has demonstrated potent antineoplastic activity against L1210 leukemia in mice.^[6] The biological

activity of these compounds is often enhanced upon chelation with metal ions.

The aldehyde functionality of 4-Methylpicolinaldehyde provides a convenient handle for the synthesis of a wide array of derivatives. Through condensation reactions with various amines, hydrazines, and hydroxylamines, a diverse library of Schiff bases and related compounds can be generated. This chemical tractability makes 4-Methylpicolinaldehyde a valuable starting material for the discovery of novel therapeutic agents.

[Click to download full resolution via product page](#)

Caption: Role of 4-Methylpicolinaldehyde in drug discovery.

Safety and Handling

4-Methylpicolinaldehyde is classified as an acute toxicant if swallowed and causes eye irritation.^[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Table 7: GHS Hazard Information for 4-Methylpicolinaldehyde

Hazard Statement	Code
Harmful if swallowed	H302
Causes serious eye irritation	H319

Conclusion

4-Methylpicolinaldehyde is a key chemical intermediate with significant potential in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its aldehyde group make it an attractive starting material for the generation of diverse molecular libraries. The established anticancer activity of pyridine-2-carboxaldehyde derivatives highlights the importance of this scaffold in the development of novel therapeutics. Further exploration of the chemical space around 4-Methylpicolinaldehyde is warranted to uncover new compounds with potent and selective biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(Hydroxymethyl)picolinaldehyde | Research Chemical [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Pyridinecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Methylpicolinaldehyde: Chemical Structure, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1311750#4-methylpicolinaldehyde-chemical-structure-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com